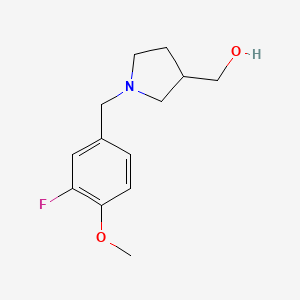
6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine
説明
6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine is a small organic molecule that has a wide range of applications in scientific research. It is a fluoroalkylated pyrimidine derivative that has been used as a building block for the synthesis of new molecules and as a scaffold for drug design. This compound has also been used in the development of small molecule inhibitors for various biological targets.
科学的研究の応用
Environmental Applications
Amine-functionalized sorbents, which share structural similarities with the mentioned compound, have been identified as effective materials for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These sorbents work through electrostatic interactions, hydrophobic interactions, and the sorbent morphology, offering a promising approach to control PFAS concentrations in municipal water and wastewater treatments (Ateia et al., 2019).
Chemosensors Development
Compounds based on 4-methyl-2,6-diformylphenol, which are structurally related to the target compound, have been used to develop chemosensors for detecting various analytes, including metal ions and neutral molecules. These chemosensors are noted for their high selectivity and sensitivity, showcasing the broad applicability of fluoro-organic compounds in analytical chemistry (Roy, 2021).
Catalysis and Synthesis
The pyranopyrimidine core, to which the target compound is closely related, serves as a key precursor in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Research has focused on the development of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the compound's role in advancing synthetic methodologies (Parmar et al., 2023).
Adsorption Mechanisms
The adsorption behavior of perfluorinated compounds on various adsorbents, including those with amine functionalities similar to the target compound, is crucial for environmental remediation. Amine groups have shown high adsorption capacity, underlining the significance of chemical structure in designing effective materials for pollutant removal (Du et al., 2014).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, such as those related to the target chemical, via advanced oxidation processes (AOPs) has been extensively reviewed. These processes are effective in mineralizing resistant compounds and improving treatment schemes, which is vital for managing nitrogen-containing pollutants in water and wastewater (Bhat & Gogate, 2021).
作用機序
Target of Action
The primary target of 6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, particularly in the transition from G1 phase to S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with Cyclin-dependent kinase 2, potentially inhibiting its activity .
Biochemical Pathways
The inhibition of Cyclin-dependent kinase 2 by this compound affects the cell cycle regulation pathway . This can lead to cell cycle arrest, preventing the cell from entering the S phase and halting DNA replication .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Cyclin-dependent kinase 2 and the resulting cell cycle arrest . This can lead to the cessation of cell proliferation, which may have therapeutic implications in conditions characterized by uncontrolled cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
生化学分析
Biochemical Properties
6-(2,6-Difluorophenyl)-2-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby modulating the biochemical pathways they control .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, it may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation of substrate proteins. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods under controlled conditions. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For instance, it may enhance the activity of enzymes involved in glycolysis or the citric acid cycle, leading to increased production of ATP and other metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and biological activity .
特性
IUPAC Name |
6-(2,6-difluorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c1-6-15-9(5-10(14)16-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFERFOHDJQOXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
![3-Cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466667.png)
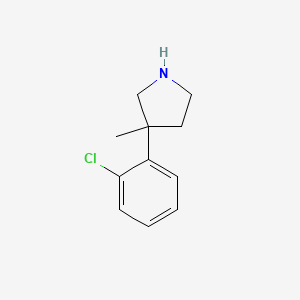
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)
![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)
![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)

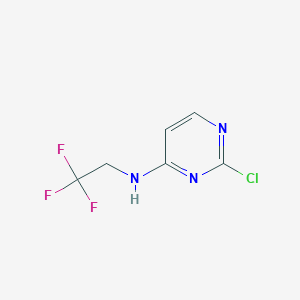
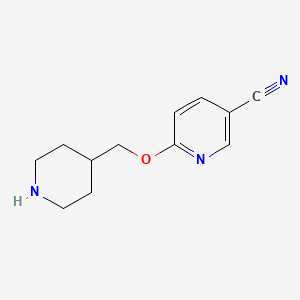
![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
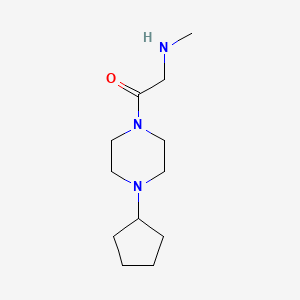
![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)
